(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-17-12-9-13-5-3-4-6-16(13)18(17)25-20(22)21-19(23)14-7-10-15(24-2)11-8-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCKBQQUGAMPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 3-methylnaphtho[2,1-d]thiazole-2-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole and benzothiazole derivatives, focusing on substituent effects, spectral data, and synthetic methodologies. Key analogs include:
Structural Analogues
Spectral and Physicochemical Comparisons
IR Spectroscopy :
NMR Data :
- In 15k , the methoxy protons resonate at δ 3.88–3.92 ppm, while aromatic protons in the naphtho-thiazole system (target) are expected downfield (δ 7.5–8.5 ppm) due to extended conjugation .
- Thiazole methyl groups (e.g., 3-methyl in the target) show signals near δ 2.5–3.5 ppm, as seen in 7a (δ 1.36 ppm for ethyl) .
Mass Spectrometry :
Data Tables
Table 1: Comparative Spectral Data
Biological Activity
(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, often referred to as MNT-1, is a synthetic organic compound notable for its complex structure, which includes a methoxy group, a naphthalene derivative, and a thiazole moiety. This compound is part of the benzamide class, recognized for its diverse biological activities. The methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.
Antibacterial Properties
MNT-1 has demonstrated antibacterial activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The exact mechanism of action remains partially understood; however, it is believed that MNT-1 inhibits bacterial growth and biofilm formation, which are critical factors in bacterial pathogenicity.
Anticancer Activity
Research indicates that MNT-1 exhibits anticancer properties in both in vitro and in vivo models. The proposed mechanisms through which it exerts its antitumor effects include:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell proliferation
These actions suggest that MNT-1 may be effective against various cancer types, although further studies are required to elucidate the detailed mechanisms involved.
The biological activity of MNT-1 can be attributed to its structural features:
- The thiazole ring may participate in nucleophilic substitution reactions.
- The methoxy group can undergo demethylation under specific conditions.
This reactivity enhances the compound's interaction with biological macromolecules and its overall pharmacological profile.
Comparative Analysis with Related Compounds
To understand the unique properties of MNT-1, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzoic Acid | Methoxy group; carboxylic acid | Anti-inflammatory properties |
| Naphthalene Derivatives | Aromatic system; various substituents | Anticancer activity |
| Thiazole Derivatives | Thiazole ring; varied substituents | Antimicrobial and anticancer properties |
| (E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide | Methoxy group; naphthalene-thiazole hybrid | Antibacterial and anticancer activity |
MNT-1's unique combination of a methoxy group with a naphthalene-thiazole hybrid structure distinguishes it from other compounds, potentially enhancing its pharmacological profile compared to simpler benzamides or isolated thiazoles.
Case Study: Antibacterial Activity Assessment
In a study assessing the antibacterial efficacy of MNT-1 against various strains, it was found that:
- MNT-1 exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined to be notably low, suggesting potent antibacterial activity.
These findings highlight the potential for MNT-1 as a therapeutic agent in treating bacterial infections.
Case Study: Anticancer Efficacy
In another study focused on the anticancer properties of MNT-1:
- Cell lines representing different cancer types were treated with varying concentrations of MNT-1.
- Results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.
This suggests that MNT-1 could be explored further as a candidate for cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and what key reaction conditions influence yield?
- Synthetic Routes : The compound can be synthesized via multi-step protocols, including:
- Three-component reactions involving ortho-iodoanilines, acrylates, and aroyl isothiocyanates under metal-free, aqueous conditions. This method avoids transition metals and uses triethylamine as a base to promote intramolecular nucleophilic substitution (SNAr) and Michael addition .
- Stepwise assembly of thiazole cores via condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization in ethanol with glacial acetic acid .
- Critical Conditions :
- Solvent choice : Ethanol or water for eco-friendly synthesis .
- Catalysts : Triethylamine for base-mediated cyclization ; acetic acid for imine formation .
- Temperature : Reflux conditions (~80°C) for optimal cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?
- 1H/13C NMR : Key markers include:
- Thiazole protons : Resonances at δ 6.53–8.38 ppm (thiazole-H and aromatic protons) .
- Methoxy groups : Sharp singlets at δ 3.74–3.93 ppm .
- Imine (C=N) : Carbon shifts at ~168–174 ppm in 13C NMR .
- IR Spectroscopy :
- C=O stretch : ~1680–1700 cm⁻¹ (amide carbonyl) .
- C=N stretch : ~1600–1620 cm⁻¹ (thiazole ring) .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the biological activity of this thiazole derivative, and what parameters are critical in such analyses?
- Methods :
- Molecular docking : Assess binding affinity to targets like HSP70 (using tools like AutoDock). The trifluoromethyl group enhances lipophilicity, influencing binding to hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .
- Critical Parameters :
- Lipophilicity (LogP) : Impacts membrane permeability and target engagement .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction .
Q. What strategies are recommended for resolving discrepancies in observed biological activities across different in vitro studies?
- Approaches :
- Control experiments : Replicate studies with standardized cell lines (e.g., HepG2 for anticancer assays) and purity verification (HPLC ≥95%) .
- Mechanistic studies : Use kinase inhibition assays or thermal shift assays to validate target engagement (e.g., HSP70 inhibition via ATPase activity ).
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
